Cyclohexyl sulfamate can be sourced from various chemical reactions involving cyclohexylamine and sulfamic acid or its derivatives. It falls under the classification of organic compounds, specifically within the category of amides of sulfuric acids. This classification includes compounds where singly-bound oxygen atoms of sulfate groups are replaced by nitrogen atoms, distinguishing it from other amides.
Cyclohexyl sulfamate can be synthesized through several methods, primarily involving the reaction between cyclohexylamine and sulfamic acid or ammonium sulfamate. The direct reaction method is one of the most common approaches:
The synthesis process requires careful control of temperature and reactant ratios to ensure high yield and purity of the final product. For example, in one synthesis method, a molar ratio of cyclohexylamine to sulfamic acid is maintained at 1:1 to achieve optimal results .
The molecular structure of cyclohexyl sulfamate can be represented as follows:
This structure indicates the presence of a cyclohexane ring bonded to a sulfamate group, which contributes to its unique properties.
Cyclohexyl sulfamate undergoes various chemical reactions typical for amides and sulfamates. Key reactions include:
The reaction rates and mechanisms depend on factors such as temperature, concentration of reactants, and presence of catalysts. For instance, when mixed with a tertiary amine, the reaction can accelerate significantly .
The mechanism by which cyclohexyl sulfamate exerts its effects, particularly as a sweetener, involves interaction with taste receptors on the tongue. The compound binds to specific receptors that trigger sweet taste signals sent to the brain.
Data on sweetness intensity suggests that cyclohexyl sulfamate is significantly sweeter than sucrose, making it an attractive alternative for sugar substitutes.
Cyclohexyl sulfamate has various applications across different fields:
Cyclohexyl sulfamate (cyclamic acid, CAS 100-88-9) was first synthesized in 1937 by University of Illinois graduate student Michael Sveda during research on antipyretic drugs. According to historical accounts, Sveda accidentally discovered its intense sweetness after placing his cigarette on a lab bench contaminated with the compound [2] [6]. This serendipitous finding led to the commercial patent being acquired by DuPont and subsequently sold to Abbott Laboratories, which developed it for commercial applications under the brand name "Sucaryl" [5].
Table 1: Terminology of Cyclohexyl Sulfamate and Derivatives
Term | Chemical Relationship |
---|---|
Cyclamic acid | Free acid form (C₆H₁₁NHSO₃) |
Sodium cyclamate (E952) | Sodium salt (C₆H₁₂NNaO₃S) |
Calcium cyclamate | Calcium salt alternative |
Sucaryl | Abbott Laboratories' brand name |
Initial applications leveraged two key properties:
In 1958, the U.S. FDA designated sodium cyclamate as Generally Recognized As Safe (GRAS), permitting widespread use in foods and beverages [1] [6]. This classification reflected the prevailing regulatory confidence in toxicological data available at the time. However, pivotal regulatory events followed:
Table 2: Key Regulatory Milestones for Sodium Cyclamate
Year | Event | Jurisdiction |
---|---|---|
1958 | GRAS designation | USA |
1969 | Delisting from GRAS; restricted to dietary products | USA |
1970 | Complete ban in food and drugs | USA |
1982 | Abbott/Calorie Control Council petition for reapproval (held in abeyance) | USA |
2000s | Approval with specified ADI (e.g., 7 mg/kg in EU) | >50 countries |
The regulatory reversal began in 1969 when U.S. Health Secretary Robert Finch bypassed FDA Commissioner Herbert L. Ley Jr. to remove cyclamate's GRAS status. This decision responded to a study showing bladder tumors in rats fed cyclamate-saccharin mixtures [5]. By October 1970, cyclamates were fully banned from all U.S. food and drug products – a decision Abbott Laboratories contested through petitions in 1973 and 1982 [1] [6]. Despite FDA acknowledgment of insufficient carcinogenicity evidence in rodents, the ban remains active with petitions "held in abeyance" [6].
The 1969 rat study (showing bladder tumors in 8/240 rats fed cyclamate-saccharin mixtures) became the linchpin of U.S. regulatory action [1] [5]. Critics noted methodological issues:
Subsequent research yielded conflicting results:
These scientific controversies fragmented global regulatory frameworks:
Table 3: International Regulatory Status as of 2025
Region | Status | Key Basis |
---|---|---|
United States | Banned (prohibited in foods) | 1970 FDA carcinogenicity concerns |
European Union | Approved (ADI 7 mg/kg) | EFSA re-evaluation (no genotoxicity evidence) |
Canada | Restricted (tabletop only) | Limited-use compromise |
Australia/NZ | Approved | FSANZ alignment with JECFA ADI (11 mg/kg) |
Japan | Banned | Historical alignment with US FDA |
The divergent approaches highlight how policy reflects interpretation nuances: The EU's EFSA and JECFA emphasize cyclamate's non-DNA-reactive properties and establish Acceptable Daily Intakes (ADIs), while the U.S. maintains precautionary restrictions despite Abbott's petitions [2] [6]. This regulatory mosaic continues to shape cyclamate's commercial viability, with cost advantages ($15–20/kg vs. $70–100/kg for sucralose) sustaining use in approved regions [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4